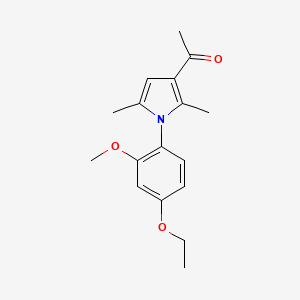
1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes ethoxy and methoxy substituents on the phenyl ring, as well as dimethyl groups on the pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxy-2-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often employ automated systems to control the temperature, pressure, and flow rates, ensuring consistent and high-quality production.
Analyse Chemischer Reaktionen
1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethoxy and methoxy substituents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically reduces the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups can be replaced by other substituents such as halogens or nitro groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may be developed as drug candidates for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethan-1-one: This compound lacks the ethoxy and dimethyl substituents, making it less complex and potentially less active in certain biological contexts.
1-(2-Methoxy-4-methylphenyl)ethan-1-one: This compound has a similar structure but with a methyl group instead of an ethoxy group. The presence of different substituents can significantly affect the compound’s reactivity and biological activity.
1-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a similar phenyl ring structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647841-77-8 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
1-[1-(4-ethoxy-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO3/c1-6-21-14-7-8-16(17(10-14)20-5)18-11(2)9-15(12(18)3)13(4)19/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
CCHCYMJLZBRHFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

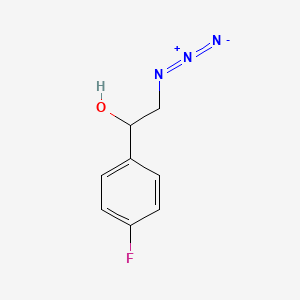
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684890.png)
![5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8684901.png)
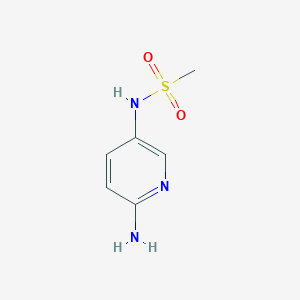

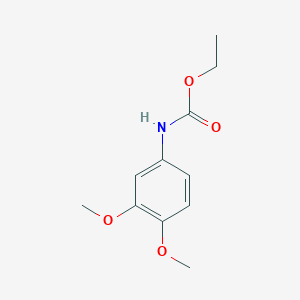


![2-Chloro-5-[2-(nitromethylidene)imidazolidin-1-yl]pyridine](/img/structure/B8684940.png)

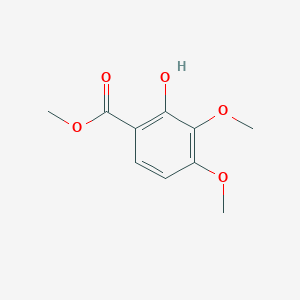
![5-(4-Bromo-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B8684960.png)
![6,6-Ethylenedioxybicyclo[3.3.1]nonan-2-one](/img/structure/B8684968.png)
